

Analytical techniques for characterizing 3-Chloro-8-methoxyquinolin-4-OL.

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Compound of Interest

Compound Name: 3-Chloro-8-methoxyquinolin-4-OL

CAS No.: 16778-22-6

Cat. No.: B579273

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Abstract

This application note provides a definitive guide for the structural elucidation and purity profiling of **3-Chloro-8-methoxyquinolin-4-ol** (CAS 16778-22-6). As a functionalized quinoline intermediate, this molecule exhibits significant keto-enol tautomerism (4-hydroxyquinoline

4-quinolone), which complicates standard analytical workflows. This guide details optimized protocols for HPLC-MS separation, NMR solvent selection to stabilize tautomers, and solid-state characterization, ensuring robust data for drug development dossiers.

Chemical Identity & Properties

Property	Description
IUPAC Name	3-Chloro-8-methoxyquinolin-4-ol (or 3-chloro-8-methoxy-1H-quinolin-4-one)
CAS Number	16778-22-6
Molecular Formula	C H ClNO
Molecular Weight	209.63 g/mol
Monoisotopic Mass	209.02 (with Cl)
Solubility Profile	Sparingly soluble in water; Soluble in DMSO, DMF, and hot MeOH.
pKa (Predicted)	~1.8 (Quinoline N), ~11.0 (4-OH)

Critical Analytical Challenge: Tautomerism

The 4-hydroxyquinoline scaffold exists in a dynamic equilibrium between the enol form (A) and the keto form (B) (4-quinolone).

- Solid State: Predominantly exists as the keto form (4-quinolone) due to strong intermolecular hydrogen bonding (N-H...O=C).
- Solution: Solvent-dependent.^[1] In non-polar solvents, the enol form may be stabilized; in polar aprotic solvents (DMSO), the equilibrium shifts.
- Implication: Analytical methods must control this equilibrium to prevent split peaks in HPLC or broadened signals in NMR.

Visual 1: Tautomeric Equilibrium & Analytical Impact



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Caption: The dynamic equilibrium between enol and keto forms necessitates specific solvent and pH conditions for accurate characterization.

Protocol 1: Purity & Identity (UPLC-MS)

Objective: Separate the analyte from synthetic precursors (e.g., 8-methoxy-4-hydroxyquinoline, chlorinated byproducts) and confirm identity via mass spectral fragmentation.

Method Parameters

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m).
 - Why: High surface area withstands the acidic pH required to protonate the basic nitrogen.
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
 - Why Acid? Low pH (\sim 2.7) protonates the quinoline nitrogen ($pK_a \sim$ 1.8) and the keto-oxygen, forcing the molecule into a single cationic species. This collapses the tautomeric equilibrium, yielding a sharp, single peak.
- Gradient:
 - 0.0 min: 5% B
 - 5.0 min: 95% B
 - 6.0 min: 95% B
 - 6.1 min: 5% B

- Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
- MS Parameters: ESI Positive Mode. Scan range 100–500 m/z.

Expected Mass Spectrum (ESI+)

- Parent Ion: [M+H]

at m/z 210.0 (

Cl) and 212.0 (

Cl) in a 3:1 ratio.

- Fragmentation Pathway:

- Loss of Methyl: [M+H - 15]

m/z 195 (Loss of -CH

from methoxy).

- Loss of Carbonyl: [M+H - 28]

m/z 182 (Characteristic of quinolones).

- Loss of Chlorine: [M+H - 35/37]

m/z 174 (Formation of hydroxy-methoxy-quinoline core).

Protocol 2: Structural Elucidation (NMR)

Objective: Unambiguous assignment of regiochemistry (3-Cl vs. other positions).

Sample Preparation

- Solvent: DMSO-d

(600 μ L).

- Avoid: CDCl

[3] The compound is likely insoluble, and CDCl

may induce line broadening due to intermediate exchange rates of tautomers.

- Concentration: 5–10 mg per sample.

Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH / OH	11.5 – 12.5	Broad Singlet	1H	Exchangeable proton. Downfield due to H-bonding.
H-2	8.4 – 8.6	Singlet	1H	Deshielded by adjacent N and Cl. Key diagnostic: If Cl were at pos 2, this singlet would be missing.
H-5	7.6 – 7.8	Doublet (d)	1H	Ortho coupling to H-6.
H-6	7.3 – 7.5	Triplet (t)	1H	Meta to methoxy, ortho to H-5/H-7.
H-7	7.1 – 7.2	Doublet (d)	1H	Ortho to H-6, shielded by OMe.
8-OMe	3.9 – 4.0	Singlet	3H	Characteristic methoxy signal.

Note on Regiochemistry:

- The presence of a singlet at ~8.5 ppm confirms the C2 position is unsubstituted.

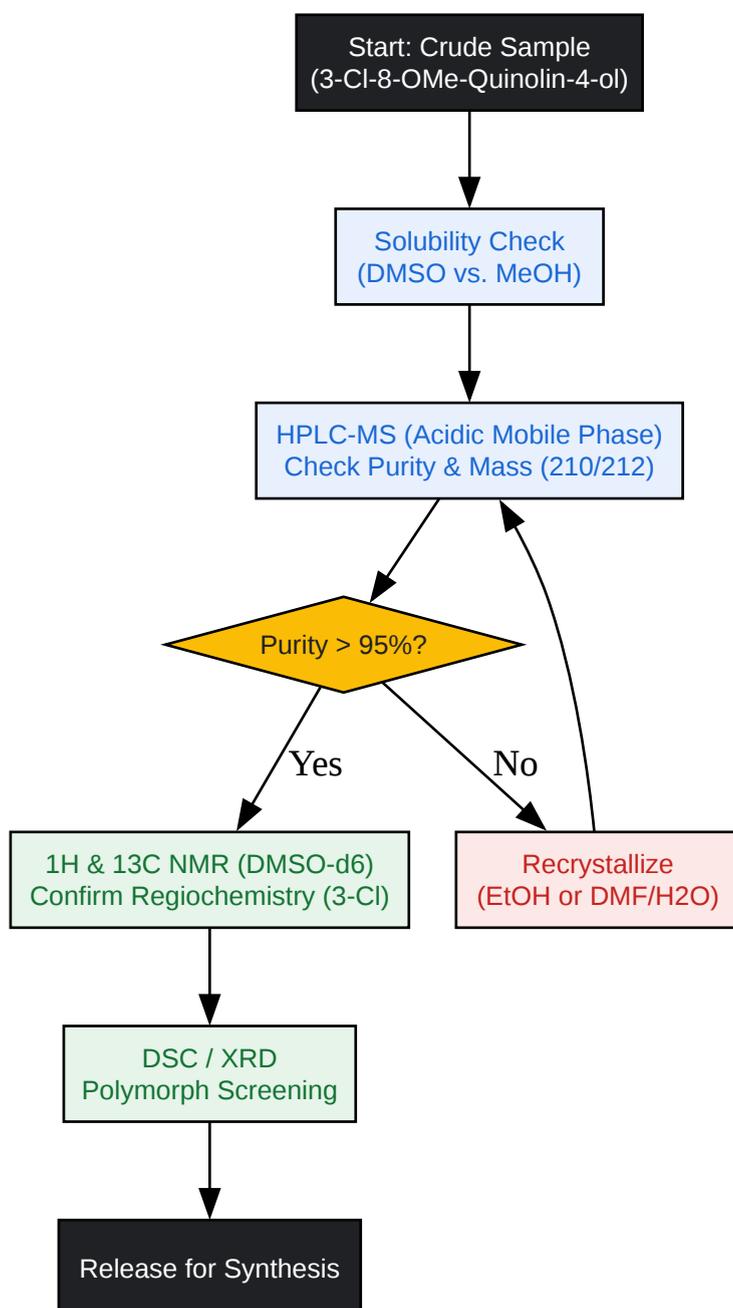
- The lack of a signal at ~6.0-6.5 ppm (typical for H-3 in unsubstituted 4-quinolones) confirms substitution at C3.

Protocol 3: Solid State Characterization

Context: Drug intermediates often exhibit polymorphism.

- DSC (Differential Scanning Calorimetry):
 - Run 2-5 mg in a crimped aluminum pan.
 - Ramp: 10°C/min from 40°C to 300°C.
 - Expectation: A sharp endotherm >200°C (Melting). Any exotherms prior to melting indicate decomposition or polymorphic transition.
- TGA (Thermogravimetric Analysis):
 - Verify solvate/hydrate status. A weight loss <100°C suggests water (hydrate).

Analytical Workflow Decision Tree



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Caption: Step-by-step decision matrix for characterizing the intermediate.

References

- PubChem Compound Summary: **3-Chloro-8-methoxyquinolin-4-ol** (CAS 16778-22-6). National Center for Biotechnology Information. [Link](#)

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